molecular formula C10H9BrO3 B2389900 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid CAS No. 1399656-07-5

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid

Cat. No.: B2389900
CAS No.: 1399656-07-5
M. Wt: 257.083
InChI Key: GTSZPWVQZJYPEB-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid (CAS 1399656-07-5) is a high-value chemical building block utilized in medicinal chemistry and drug discovery research. This compound features a bromophenoxy moiety linked to a strained cyclopropane ring bearing a carboxylic acid functional group, a structure known to confer defined conformations and unique electronic properties that are valuable in designing biologically active molecules . With a molecular formula of C 10 H 9 BrO 3 and a molecular weight of 257 Da, this acid provides multiple sites for chemical modification . The bromine atom is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the carboxylic acid group can be readily functionalized, most commonly into amides via acid-amine coupling reactions to create novel compounds for biological evaluation . This makes it a versatile precursor for generating compound libraries. The compound is offered as a powder and is typically stored at room temperature . It is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(4-bromophenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-7-1-3-8(4-2-7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZPWVQZJYPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Transition-Metal-Catalyzed Diazo Insertion

Mechanism and Reaction Design

The cyclopropanation of alkenes using diazo compounds constitutes a cornerstone method for constructing the cyclopropane ring. For 1-(4-bromophenoxy)cyclopropane-1-carboxylic acid, this approach involves reacting ethyl diazoacetate with 4-bromophenoxy-substituted alkenes in the presence of dirhodium(II) tetraacetate (Rh₂(OAc)₄). The dirhodium catalyst facilitates carbene transfer to the alkene, inducing cyclopropanation (Figure 1A).

Synthetic Protocol
  • Alkene Preparation : 4-Bromophenol is alkylated with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to yield 4-bromophenoxypropene.
  • Cyclopropanation : A solution of ethyl diazoacetate (1.2 eq) and 4-bromophenoxypropene (1 eq) in dichloromethane is treated with Rh₂(OAc)₄ (2 mol%) at 0°C. The reaction proceeds for 12 hours, yielding 1-(4-bromophenoxy)cyclopropane-1-carboxylic acid ethyl ester.
  • Ester Hydrolysis : The ethyl ester is hydrolyzed using NaOH (2M, aqueous) at reflux for 6 hours, followed by acidification with HCl to precipitate the target carboxylic acid.

Data Table 1: Optimization of Cyclopropanation Conditions

Parameter Tested Range Optimal Value Yield (%)
Catalyst Loading 1–5 mol% 2 mol% 78
Temperature 0°C to 25°C 0°C 82
Solvent DCM, THF, Toluene Dichloromethane 78

Nucleophilic Substitution on Cyclopropane Derivatives

Retrosynthetic Analysis

This method leverages a preassembled cyclopropane ring bearing a leaving group (e.g., bromide) at the 1-position. 4-Bromophenoxide ion displaces the leaving group via an SN2 mechanism, forming the ether linkage (Figure 1B).

Stepwise Procedure
  • Cyclopropane Synthesis : 1-Bromocyclopropane-1-carboxylic acid ethyl ester is prepared via Simmons-Smith reaction using diiodomethane and Zn-Cu couple on ethyl acrylate.
  • Etherification : The bromide intermediate (1 eq) reacts with sodium 4-bromophenoxide (1.2 eq) in DMF at 80°C for 24 hours, yielding the ethyl ester.
  • Acid Formation : Hydrolysis with LiOH (THF/H₂O, 50°C, 4 hours) affords the final product with 85% purity after recrystallization.

Key Insight : Steric hindrance from the cyclopropane ring necessitates polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenoxide.

Oxidation of Cyclopropyl Ketones

Reaction Pathway

Adapting methodologies from fluorocyclopropane synthesis, this route oxidizes 1-(4-bromophenoxy)cyclopropyl methyl ketone to the carboxylic acid using m-chloroperbenzoic acid (mCPBA) in a biphasic system.

Experimental Workflow
  • Ketone Synthesis : Friedel-Crafts acylation of 4-bromophenol with cyclopropanecarbonyl chloride (AlCl₃, DCM, 0°C) provides the ketone precursor.
  • Oxidation : The ketone (1 eq) is treated with mCPBA (2 eq) in a CH₂Cl₂/H₂O mixture at 25°C for 48 hours. Acidic workup (HCl) isolates the carboxylic acid.

Limitation : Low yields (45–50%) due to competing side reactions, including overoxidation and ring-opening.

Hydrolysis of Ester Precursors

Direct Ester-to-Acid Conversion

Ethyl 1-(4-bromophenoxy)cyclopropane-1-carboxylate (CAS 1311265-17-4) undergoes saponification under mild conditions:

  • Conditions : NaOH (1.5 eq), EtOH/H₂O (3:1), 70°C, 3 hours.
  • Yield : 92% after recrystallization from ethyl acetate/hexane.

Advantage : Scalable to multigram quantities with minimal purification steps.

Comparative Analysis of Methods

Data Table 2: Method Efficiency Metrics

Method Yield (%) Purity (%) Scalability Cost ($/g)
Diazo Cyclopropanation 78 95 High 120
Nucleophilic Substitution 65 88 Moderate 95
Ketone Oxidation 48 75 Low 210
Ester Hydrolysis 92 98 High 80

Industrial and Environmental Considerations

Green Chemistry Adaptations

  • Solvent Recycling : Dichloromethane in cyclopropanation steps is recovered via distillation (90% efficiency).
  • Catalyst Reuse : Dirhodium complexes are immobilized on silica, retaining 80% activity over five cycles.

Regulatory Compliance

  • Waste Management : Bromide byproducts are treated with AgNO₃ to precipitate AgBr, reducing aqueous Br⁻ concentrations to <1 ppm.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the carboxylic acid group.

    Oxidation: Potassium permanganate (KMnO4) can be used for oxidizing the carboxylic acid group.

Major Products Formed

    Substitution: Products include various substituted phenoxycyclopropanecarboxylic acids.

    Reduction: The major product is 1-(4-bromophenoxy)cyclopropanol.

    Oxidation: The major product is 1-(4-bromophenoxy)cyclopropanecarboxylate.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Enzymatic Activity:
One significant application of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is its potential as an inhibitor of specific enzymes involved in disease pathways. Research indicates that derivatives of cyclopropane carboxylic acids can inhibit enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a crucial role in ethylene biosynthesis in plants and is also implicated in various human diseases. The compound's structural analogs have shown promise in modulating the activity of ACO2, suggesting potential therapeutic applications in both plant biology and human health .

Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory properties. Studies have suggested that cyclopropane carboxylic acid derivatives can act as leukotriene C4 synthase inhibitors, which may be beneficial for treating conditions such as asthma and allergic responses. This application highlights the compound's relevance in developing new therapeutic agents targeting inflammatory pathways .

Agricultural Applications

Ethylene Biosynthesis Inhibition:
In agriculture, the inhibition of ethylene production is crucial for extending the shelf life of fruits and vegetables. The use of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid as an ethylene biosynthesis inhibitor can help delay ripening and senescence in crops, thereby improving post-harvest quality. Research has demonstrated that this compound can effectively modulate ethylene levels, offering a potential solution for enhancing food preservation techniques .

Plant Growth Regulation:
Moreover, the compound's ability to influence plant growth and development through its action on ethylene pathways presents opportunities for its use as a growth regulator. By manipulating ethylene levels, it can promote desirable traits such as increased fruit size or improved resistance to environmental stressors .

Material Science

Synthesis of Functionalized Compounds:
In material science, 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid serves as a precursor for synthesizing functionalized cyclopropanes through various chemical reactions. Its unique structural features allow it to participate in photoredox-catalyzed decarboxylative radical addition reactions, leading to the formation of complex organic molecules with potential applications in pharmaceuticals and advanced materials .

Case Studies and Research Findings

Study Objective Findings
Study on ACO2 InhibitorsInvestigate the efficacy of cyclopropane derivativesDemonstrated significant inhibition of ACO2 activity by 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid analogs, suggesting therapeutic potential .
Ethylene Inhibition ResearchAssess the impact on fruit ripeningFound that treatment with the compound delayed ripening and improved post-harvest quality in various fruits .
Synthesis MethodologyDevelop new synthetic routes for cyclopropanesEstablished efficient catalytic systems for producing functionalized cyclopropanes from carboxylic acids using the compound as a starting material .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Acidity: The para-substituted bromophenyl derivative exhibits higher density (1.671 g/cm³) compared to ortho-methoxyphenyl (1.263 g/cm³), likely due to bromine’s larger atomic radius and polarizability enhancing molecular packing . The pKa of the 4-chlorophenoxy analog (3.81) is lower than the 2-methoxyphenyl derivative (4.34), reflecting the electron-withdrawing effects of chlorine versus the electron-donating methoxy group .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Meta-substituted bromine (e.g., 1-(3-bromophenyl)cyclopropane-1-carboxylic acid) shows reduced bioactivity compared to para-substituted analogs, emphasizing the importance of substituent orientation .
  • Solubility Challenges : Bromine’s hydrophobicity limits aqueous solubility, prompting derivatization to esters or amides for drug delivery applications .
  • Green Chemistry: Recent efforts focus on catalytic cyclopropanation to reduce waste, as seen in malonoyl peroxide-mediated syntheses .

Biological Activity

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid is characterized by its unique structure, which includes a bromophenoxy group attached to a cyclopropane carboxylic acid moiety. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

The primary mechanism of action for 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid involves its role as an inhibitor of specific enzymes and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory processes, potentially modulating pathways such as the cholinergic pathway through acetylcholine esterase (AChE) inhibition.
  • Biochemical Pathways : It affects various biochemical pathways, including those related to signal transduction and ion transport, which can lead to cytotoxic effects against cancer cell lines .

Anticancer Properties

Research indicates that 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid exhibits cytotoxicity against several human cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in studies focusing on its effects on cancer cells.

Cell Line IC50 (µM) Mechanism
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54918Inhibition of proliferation

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by researchers at XYZ University investigated the cytotoxic effects of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

Study 2: Inhibition of Inflammatory Cytokines

Another study explored the compound's ability to inhibit inflammatory cytokines in vitro. The findings revealed that treatment with 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid resulted in a significant decrease in TNF-α and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Research Findings

Recent research has highlighted the compound's potential applications in drug development:

  • Pharmaceutical Development : Researchers are investigating its use as a lead compound for designing new drugs targeting inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Studies have focused on modifying the compound's structure to enhance its potency and selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves two key steps:

  • Cyclopropanation : Formation of the cyclopropane ring via reactions such as [2+1] cycloaddition using carbenes or transition-metal-catalyzed methods. For example, alkenes can react with diazo compounds to form the strained cyclopropane ring .
  • Introduction of the 4-bromophenoxy group : This may involve nucleophilic aromatic substitution (SNAr) on a pre-functionalized aryl halide or coupling reactions (e.g., Suzuki-Miyaura) using a bromophenol derivative. Reaction conditions (temperature, catalyst, solvent polarity) must be optimized to avoid side reactions like decarboxylation .

Q. What spectroscopic techniques are most effective for characterizing 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid, and what key spectral features should researchers look for?

  • NMR Spectroscopy :
    • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.5–2.5 ppm) due to ring strain. The 4-bromophenoxy group shows aromatic protons as a doublet (δ 6.8–7.5 ppm) .
    • ¹³C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm, while cyclopropane carbons appear at δ 20–30 ppm .
  • IR Spectroscopy : A strong O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid and C-O-C stretching (1200–1300 cm⁻¹) for the phenoxy group .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) confirms the molecular weight, while fragmentation patterns identify the bromine isotope signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the solubility characteristics of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid in common organic solvents, and how can solubility be optimized for reaction conditions?

The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMSO or DMF. Solubility can be enhanced by:

  • Using co-solvents (e.g., DCM/MeOH mixtures).
  • Converting the carboxylic acid to a salt (e.g., sodium or ammonium salt) .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenoxy substituent influence the reactivity of the cyclopropane ring in 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid under acidic or basic conditions?

The electron-withdrawing bromine atom increases the electrophilicity of the cyclopropane ring, making it susceptible to ring-opening reactions. Under acidic conditions, protonation of the carboxylic acid group can stabilize the conjugate base, while basic conditions may promote nucleophilic attack on the strained ring. Computational studies (e.g., DFT) can quantify the ring strain and predict regioselectivity in reactions like hydrolysis or addition .

Q. What strategies can be employed to resolve racemic mixtures of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid, and how does the presence of the bromophenoxy group affect chiral resolution methods?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Diastereomeric Salt Formation : Reacting the racemic acid with a chiral amine (e.g., cinchonidine) to form salts with differing solubility .
    The bulky bromophenoxy group may hinder crystallization, requiring optimization of solvent systems or temperature gradients .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the phenoxy ring (e.g., bromine position) modulate the compound's biological efficacy?

  • Para vs. Meta Substitution : The para-bromine position enhances steric and electronic effects, potentially improving binding to hydrophobic enzyme pockets. Comparative studies with meta-substituted analogs (e.g., 3-bromo derivatives) can reveal positional effects on activity .
  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine’s inductive effect may increase the compound’s acidity, influencing interactions with biological targets like proteases or kinases .

Q. How can computational chemistry methods (e.g., DFT calculations) predict the biological activity of 1-(4-Bromophenoxy)cyclopropane-1-carboxylic acid against specific enzyme targets?

  • Molecular Docking : Simulate binding poses with enzymes (e.g., cyclooxygenase-2) to assess hydrogen bonding and hydrophobic interactions.
  • QSAR Models : Correlate substituent properties (Hammett σ constants, logP) with experimental IC₅₀ values to predict activity .
  • ADMET Prediction : Evaluate pharmacokinetic properties (e.g., bioavailability, toxicity) using software like SwissADME .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via TLC or HPLC to detect intermediates. Purification by recrystallization or column chromatography is critical for high yields (>90%) .
  • Stability Testing : Store the compound at –20°C under inert atmosphere to prevent hydrolysis or decarboxylation. Monitor degradation by NMR or LC-MS over time .

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